N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide
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Description
The compound “N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide” is a chemical compound with the molecular formula C₂₃H₂₇F₃N₂O₄S . It has a mass of 484.164±0 dalton .
Physical And Chemical Properties Analysis
The compound has a mass of 484.164±0 dalton and a chemical formula of C₂₃H₂₇F₃N₂O₄S . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Carbonic Anhydrase Inhibition
A study highlighted the synthesis of [1,4]oxazepine-based primary sulfonamides demonstrating strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This research indicates the potential of oxazepine-sulfonamide derivatives in designing inhibitors for carbonic anhydrase, which could have implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).
Antimicrobial and Antifungal Activities
Derivatives of sulfonamides, particularly those incorporating benzoxazepine or oxazepine rings, have been evaluated for their antimicrobial and antifungal activities. For example, quinazolin-4-yl-aminobenzenesulfonamide derivatives demonstrated moderate to excellent antibacterial and antifungal activities (Kumar et al., 2018). This suggests that the subject compound could potentially be explored for similar bioactivities, contributing to the development of new antimicrobial agents.
Synthesis and Material Science Applications
Research focusing on the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives through multicomponent reactions indicates the versatility of these compounds in synthetic chemistry. Such compounds find applications in material science and pharmaceuticals due to their structural complexity and functional diversity (Shaabani et al., 2010). This highlights the potential use of the compound in synthesizing complex molecular architectures for various applications.
properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-8-25-19-10-9-18(12-20(19)29-13-23(6,7)22(25)26)24-30(27,28)21-16(4)14(2)11-15(3)17(21)5/h9-12,24H,8,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPZEIUHRDIBCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
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